5-chloro-3-ethyl-1-methyl-1H-pyrazole chemical structure
5-chloro-3-ethyl-1-methyl-1H-pyrazole chemical structure
An In-Depth Technical Guide to 5-chloro-3-ethyl-1-methyl-1H-pyrazole: Structure, Synthesis, and Applications
Introduction
The pyrazole nucleus is a foundational five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science.[1] Its unique structural and electronic properties make it a "privileged framework" for the design of novel therapeutic agents and functional materials.[1] Within this broad class of compounds, 5-chloro-3-ethyl-1-methyl-1H-pyrazole represents a key, functionalized intermediate. The strategic placement of its substituents—a chloro group for subsequent chemical modification, an ethyl group influencing lipophilicity, and a methyl group at the N1 position defining its isomeric form—makes it a versatile building block for complex molecular architectures.
This guide provides a comprehensive technical overview of 5-chloro-3-ethyl-1-methyl-1H-pyrazole, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, plausible synthetic pathways based on established methodologies for related pyrazoles, spectroscopic characterization, reactivity profile, and its potential applications as a precursor in the synthesis of high-value compounds, including pharmaceuticals and agrochemicals.
Chemical Structure and Physicochemical Properties
The structural identity of a molecule is the cornerstone of its chemical behavior. 5-chloro-3-ethyl-1-methyl-1H-pyrazole consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents are arranged as follows: a chlorine atom at position 5, an ethyl group at position 3, and a methyl group on the nitrogen at position 1.
Caption: Chemical structure of 5-chloro-3-ethyl-1-methyl-1H-pyrazole.
The key physicochemical and computed properties of this molecule are summarized in the table below. While specific experimental data for this exact compound is not widely published, properties can be reliably computed or inferred from closely related analogues.
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | - |
| Molecular Formula | C₆H₉ClN₂ | - |
| Molecular Weight | 144.60 g/mol | Computed |
| CAS Number | 88456-62-0 | - |
| SMILES | CCC1=CC(=N(N=C1)C)Cl | - |
| InChI Key | YLPRPLGGHBNLSE-UHFFFAOYSA-N | - |
| Topological Polar Surface Area | 17.8 Ų | Computed |
| XLogP3 | 2.1 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 1 | Computed |
Synthesis Methodologies
The synthesis of substituted pyrazoles can be achieved through various routes, often involving the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[1] For 5-chloro-3-ethyl-1-methyl-1H-pyrazole, a logical and efficient synthesis would involve a multi-step process starting from readily available precursors. The causality behind this proposed pathway is based on established, high-yielding reactions for similar pyrazole systems, prioritizing safety and scalability.[2]
A plausible synthetic workflow involves three key transformations:
-
Pyrazole Ring Formation: Condensation of an ethyl-containing 1,3-dicarbonyl compound with hydrazine to form the pyrazole core.
-
N-Methylation: Alkylation of the pyrazole nitrogen. Using a green methylating agent like dimethyl carbonate is preferable to hazardous reagents like dimethyl sulfate.[3]
-
Regioselective Chlorination: Introduction of a chlorine atom at the C5 position.
Caption: Proposed workflow for the synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step before proceeding.
Step 1: Synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one
-
Rationale: The initial step involves the formation of the pyrazole ring, which serves as the scaffold for subsequent modifications. Ethyl acetoacetate provides the C3-ethyl and C4/C5 backbone, while methylhydrazine directly installs the N1-methyl group and completes the ring, simplifying the process by avoiding a separate methylation step.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.
-
Cool the mixture in an ice bath and slowly add methylhydrazine (1.0 eq).
-
After the addition is complete, add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one.
-
Step 2: Chlorination to form 5-chloro-3-ethyl-1-methyl-1H-pyrazole
-
Rationale: The pyrazolone intermediate is then converted to the target chloro-pyrazole. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation, acting as both a chlorinating and dehydrating agent to generate the aromatic pyrazole ring.
-
Procedure:
-
In a fume hood, carefully add the 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) from the previous step to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford pure 5-chloro-3-ethyl-1-methyl-1H-pyrazole.
-
Spectroscopic Characterization
Structural elucidation and purity assessment are critical. While a dedicated spectrum for this specific molecule is not publicly available, its expected spectroscopic signature can be accurately predicted based on the analysis of closely related, published structures.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton.
-
Ethyl group: A triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~2.6 ppm (2H, -CH₂-).
-
N-Methyl group: A sharp singlet at ~3.7 ppm (3H, N-CH₃).
-
Pyrazole Ring Proton: A singlet for the C4-H at ~6.0 ppm.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework.
-
Ethyl group: Signals around ~13 ppm (-CH₃) and ~25 ppm (-CH₂-).
-
N-Methyl group: A signal around ~35 ppm.
-
Pyrazole Ring Carbons: Three distinct signals are expected in the aromatic region: C3 (~150 ppm), C4 (~105 ppm), and C5 (the carbon bearing the chlorine, ~138 ppm). The C=N carbon (C3) and the C-Cl carbon (C5) will be significantly downfield.[4]
-
-
Mass Spectrometry (MS): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak at m/z 144. The key diagnostic feature would be the isotopic pattern for the chlorine atom, with an (M+2)⁺ peak at m/z 146 that is approximately one-third the intensity of the M⁺ peak. Fragmentation would likely involve the loss of the ethyl group or chlorine atom.
Reactivity and Synthetic Potential
The reactivity of 5-chloro-3-ethyl-1-methyl-1H-pyrazole is dominated by the chloro-substituent at the C5 position, which makes it a valuable substrate for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, positioning the molecule as a versatile synthetic intermediate.[5]
Caption: Key reaction pathways for 5-chloro-3-ethyl-1-methyl-1H-pyrazole.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazole ring facilitates the displacement of the C5-chloride by various nucleophiles. This is a primary pathway for introducing amines, alcohols, and thiols to create libraries of substituted pyrazoles for biological screening.
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond can readily participate in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This provides a powerful method for forming C-C or C-N bonds, enabling the synthesis of complex biaryl structures or highly functionalized amines.
-
Functionalization at C4: While the C5 position is the most activated for substitution, the C4 position is susceptible to electrophilic attack, such as halogenation with N-halosuccinimides (NBS or NCS), allowing for further diversification of the scaffold.[6]
Applications in Drug Discovery and Agrochemicals
While 5-chloro-3-ethyl-1-methyl-1H-pyrazole is not typically an end-product, it is a crucial intermediate for molecules with significant biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[4][7]
The true value of this compound lies in its role as a precursor to more complex molecules, such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This carboxylic acid derivative is a documented key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] For instance, pyrazole carboxamides are a well-known class of fungicides and insecticides, and the structural motif of the title compound is highly relevant to this field.[2] Its derivatives are used to synthesize potent agents like Tebufenpyrad and Tolfenpyrad, which are widely used acaricides.[2]
Safety Information
As a chlorinated heterocyclic compound, 5-chloro-3-ethyl-1-methyl-1H-pyrazole should be handled with appropriate care in a laboratory setting. Based on data for similar chloro-pyrazoles, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] The synthesis also involves hazardous reagents like phosphorus oxychloride, which is highly corrosive and reacts violently with water.
Standard Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Quench reactive reagents carefully and follow proper waste disposal procedures.
Conclusion
5-chloro-3-ethyl-1-methyl-1H-pyrazole is a strategically important molecule in synthetic organic chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity, centered on the C5-chloro group, make it an invaluable building block for creating diverse libraries of pyrazole derivatives. For researchers in drug discovery and agrochemical development, this compound serves as a key starting point for constructing complex and biologically active target molecules, underscoring the enduring utility of the pyrazole scaffold in applied chemical science.
References
- Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
- ChemicalBook. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis.
- Sigma-Aldrich. 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde 99 947-95-5.
- ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
- PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771.
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
- ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PharmaCompass. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
- PubChem. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061.
- Unilong. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0.
- TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0.
- PubChem. 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- | C6H5ClN2.
- ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- National Institutes of Health (NIH). (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 4. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 5. unilongindustry.com [unilongindustry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 8. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
